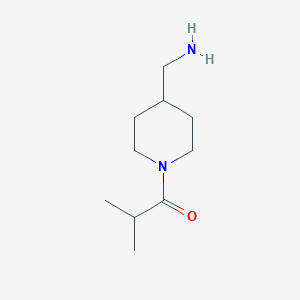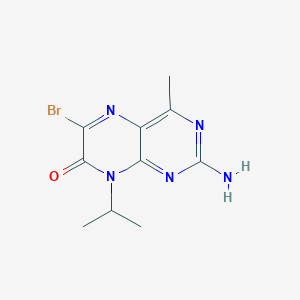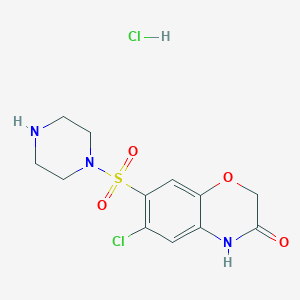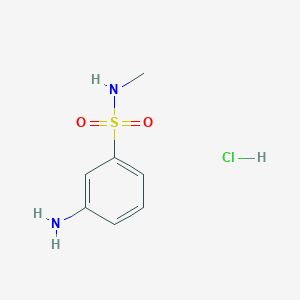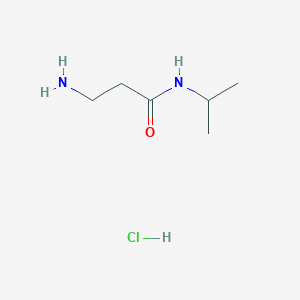
(2-(Benzyloxy)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(2-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is a solid substance and its IUPAC name is 2-(benzyloxy)-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(2-(Benzyloxy)pyridin-3-yl)boronic acid” is 1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction, which is used in the synthesis of “(2-(Benzyloxy)pyridin-3-yl)boronic acid”, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)pyridin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(2-(Benzyloxy)pyridin-3-yl)boronsäure: ist ein wichtiges Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder -triflaten unter Verwendung eines Palladiumkatalysators. Die Fähigkeit, Biarylverbindungen zu bilden, ist besonders wertvoll bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien.
Protodeboronierungsstudien
Die Verbindung wird in Protodeboronierungsstudien verwendet, um die Stabilität von Boronsäureestern zu verstehen. Protodeboronierung bezieht sich auf die Entfernung der Boronsäuregruppe vom Molekül, ein wichtiger Schritt in verschiedenen synthetischen Transformationen, einschließlich der formalen anti-Markovnikov-Hydromethylierung von Alkenen .
Enzymatische und Kinase-Inhibitorsynthese
Boronsäuren sind integral bei der Synthese von therapeutischen Enzyminhibitoren und Kinaseinhibitoren . Diese Inhibitoren sind entscheidend bei der Behandlung von Krankheiten wie Krebs, wo sie in die Signalwege eingreifen können, die das Tumorwachstum und -überleben fördern.
Entwicklung von Rezeptorantagonisten
This compound: dient als Baustein bei der Entwicklung von Rezeptorantagonisten . Diese Moleküle können an Rezeptoren im Körper binden und die Wirkung von Substanzen blockieren, die zu Krankheitsprogression führen können, wodurch sie bei der Medikamentenentwicklung wichtig werden.
Erstellung von Oligopyridyl-Foldameren
Diese Verbindung wird bei der Herstellung von Oligopyridyl-Foldameren verwendet, die die Alpha-Helix-Drehung von Proteinen nachahmen . Foldamere sind sequenzspezifische Oligomere, die Biopolymeren ähneln und potenzielle Anwendungen in biomimetischen Materialien und Nanotechnologie haben.
Synthese von Farbstoffen und Fluoreszenzfarbstoffen
Die Boronsäureeinheit von This compound wird bei der Synthese von Farbstoffen und Fluoreszenzfarbstoffen genutzt . Diese Verbindungen werden aufgrund ihrer Fähigkeit, selektiv an verschiedene Biomoleküle zu binden, in der biochemischen Forschung für bildgebende und analytische Zwecke eingesetzt.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft wird This compound verwendet, um Oberflächen zu modifizieren und funktionelle Materialien zu erzeugen . Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen bilden, was bei der Herstellung von responsiven Oberflächen und Materialien für Sensoranwendungen nützlich ist.
Kupfervermittelte Cyanierungsreaktionen
Die Verbindung findet Anwendung in kupfervermittelten Cyanierungsreaktionen . Diese Reaktionen sind wichtig für die Einführung der Cyanogruppe in Moleküle, einer funktionellen Gruppe, die bei der Synthese von Pharmazeutika und Agrochemikalien von Bedeutung ist.
Safety and Hazards
Zukünftige Richtungen
The future directions of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods, particularly Suzuki–Miyaura coupling, and their applications in various chemical reactions .
Relevant Papers The relevant papers for “(2-(Benzyloxy)pyridin-3-yl)boronic acid” include studies on Suzuki–Miyaura coupling and the synthesis of pyridinylboronic acids and esters . These papers provide valuable insights into the properties and applications of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-(Benzyloxy)pyridin-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (2-(Benzyloxy)pyridin-3-yl)boronic acid may participate, is a key step in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals . The specific biochemical pathways affected by these compounds would depend on their structure and biological activity.
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of (2-(Benzyloxy)pyridin-3-yl)boronic acid would depend on the specific biological targets it interacts with and the nature of these interactions. As a reagent in Suzuki-Miyaura cross-coupling reactions, it can contribute to the synthesis of a wide range of biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of (2-(Benzyloxy)pyridin-3-yl)boronic acid. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be enhanced under basic conditions .
Eigenschaften
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIGWZQYGHOXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660608 | |
| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-41-0 | |
| Record name | B-[2-(Phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
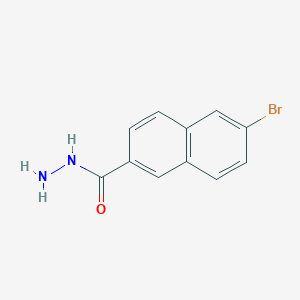
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)

